molecular formula C20H16F2N4O5 B11429379 methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate

methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate

Cat. No.: B11429379
M. Wt: 430.4 g/mol
InChI Key: ICXKDMNISLCUNS-UHFFFAOYSA-N
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Description

Methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate is a complex organic compound with a unique structure that includes a difluorophenyl group, a tetrahydropyrrolo[3,4-d][1,2,3]triazole ring, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate typically involves multiple steps:

    Formation of the Tetrahydropyrrolo[3,4-d][1,2,3]triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: This can be achieved through a substitution reaction where a difluorophenyl group is introduced to the triazole ring.

    Esterification: The final step involves the esterification of the intermediate with methoxybenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoate ester group.

    Reduction: Reduction reactions can occur at the difluorophenyl group or the triazole ring.

    Substitution: The compound can participate in substitution reactions, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and binding affinities.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The difluorophenyl group and triazole ring could play crucial roles in binding to molecular targets, while the methoxybenzoate ester might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate is unique due to its combination of a difluorophenyl group, a triazole ring, and a methoxybenzoate ester. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H16F2N4O5

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 3-[[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]methyl]-4-methoxybenzoate

InChI

InChI=1S/C20H16F2N4O5/c1-30-15-6-3-10(20(29)31-2)7-11(15)9-25-17-16(23-24-25)18(27)26(19(17)28)12-4-5-13(21)14(22)8-12/h3-8,16-17H,9H2,1-2H3

InChI Key

ICXKDMNISLCUNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2

Origin of Product

United States

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